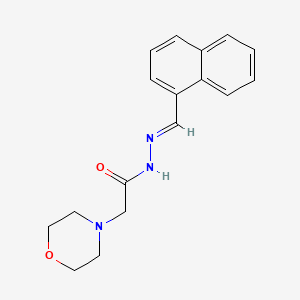![molecular formula C17H30N4O B5520776 (3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)
(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine is a useful research compound. Its molecular formula is C17H30N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.24196159 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, which may relate to the chemical structure of (3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine, are identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The study suggests that amine-functionalized sorbents can offer effective solutions for PFAS control in municipal water and wastewater treatment, emphasizing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal (Ateia et al., 2019).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds using derivatives of pyrazolines, such as those structurally related to the compound , is reviewed, highlighting its utility as a building block. The reactivity of these derivatives enables the generation of various classes of heterocycles and dyes, demonstrating the compound's significance in synthetic chemistry. This area of research underscores the potential for creating versatile heterocyclic structures from amines and related precursors, contributing to the development of novel materials and pharmaceuticals (Gomaa & Ali, 2020).
Development of Anticancer Agents
Research on pyrazoline derivatives, which are structurally related to the compound of interest, has indicated their significant biological activity, particularly in anticancer applications. The study reviews the synthesis and biological evaluation of pyrazoline derivatives, emphasizing their potential in developing new anticancer agents. This highlights the compound's relevance in medicinal chemistry and drug discovery efforts aimed at identifying novel treatments for cancer (Ray et al., 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines, including structures akin to the compound , have been explored for their wide-ranging therapeutic applications. These compounds exhibit diverse pharmacological properties, such as antimicrobial, anti-inflammatory, analgesic, and anticancer effects. The review provides an overview of the recent patent literature on pyrazolines, discussing their potential in pharmaceutical applications. This underscores the broad utility of pyrazoline derivatives in developing new therapeutic agents for various diseases (Shaaban et al., 2012).
Eigenschaften
IUPAC Name |
1-[(3S)-3-(dimethylamino)azepan-1-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-14-12-15(2)21(18-14)11-7-9-17(22)20-10-6-5-8-16(13-20)19(3)4/h12,16H,5-11,13H2,1-4H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNKMLPXNLRHV-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCCCC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCC(=O)N2CCCC[C@@H](C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)
![2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)
![(NE)-N-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5520726.png)
![4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5520730.png)
![N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)
![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)
![3-(4-FLUOROPHENYL)-5-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B5520742.png)
![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)
![7-(DIMETHYLAMINO)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE](/img/structure/B5520756.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)
